molecular formula C13H16N4O2S2 B2870652 5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1428367-05-8

5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No. B2870652
CAS RN: 1428367-05-8
M. Wt: 324.42
InChI Key: UIVBRZJFPJHBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine: derivatives have shown promise as potential neuroprotective and anti-neuroinflammatory agents. These compounds have been evaluated for their ability to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The neuroprotective activity is characterized by the reduction of endoplasmic reticulum stress and apoptosis, while the anti-inflammatory properties are demonstrated through the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells .

Acetylcholinesterase Inhibitors for Alzheimer’s Disease

Derivatives of this compound have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs), which are vital for the treatment of Alzheimer’s disease (AD). These inhibitors work by enhancing the level of acetylcholine, thereby improving memory and cognitive functions in AD patients. Some derivatives have shown selective inhibitory activity against acetylcholinesterase, making them potential lead compounds for the development of AD drugs .

properties

IUPAC Name

5-methyl-4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-11-9-14-10-15-13(11)16-4-6-17(7-5-16)21(18,19)12-3-2-8-20-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVBRZJFPJHBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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